molecular formula C8H8N2O B3299237 6,7-dihydroquinazolin-8(5H)-one CAS No. 89967-17-9

6,7-dihydroquinazolin-8(5H)-one

Cat. No.: B3299237
CAS No.: 89967-17-9
M. Wt: 148.16 g/mol
InChI Key: LXIQVYFCSQFHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydroquinazolin-8(5H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound features a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydroquinazolin-8(5H)-one typically involves the cyclization of appropriate precursors. One common method is the condensation of anthranilic acid derivatives with amines or amides under acidic or basic conditions. The reaction often requires heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroquinazolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinones or other oxidized derivatives.

    Reduction: Formation of dihydroquinazolines or tetrahydroquinazolines.

    Substitution: Introduction of various substituents at different positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinones, while substitution reactions could introduce functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

6,7-Dihydroquinazolin-8(5H)-one and its derivatives have been studied for various scientific research applications, including:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Investigated for their potential as enzyme inhibitors or receptor modulators.

    Medicine: Explored for their therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 6,7-dihydroquinazolin-8(5H)-one depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: Another quinazoline derivative with similar biological activities.

    2-Methylquinazolin-4(3H)-one: Known for its use in medicinal chemistry.

    4-Aminoquinazoline: Studied for its potential as a kinase inhibitor.

Uniqueness

6,7-Dihydroquinazolin-8(5H)-one is unique due to its specific structural features and the potential for diverse chemical modifications. Its fused bicyclic structure allows for various substitutions, making it a versatile scaffold in drug design and other applications.

Properties

IUPAC Name

6,7-dihydro-5H-quinazolin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-7-3-1-2-6-4-9-5-10-8(6)7/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIQVYFCSQFHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CN=C2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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